beta-Butyrolactone

Catalog No.
S585765
CAS No.
3068-88-0
M.F
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Butyrolactone

CAS Number

3068-88-0

Product Name

beta-Butyrolactone

IUPAC Name

4-methyloxetan-2-one

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3

InChI Key

GSCLMSFRWBPUSK-UHFFFAOYSA-N

SMILES

CC1CC(=O)O1

solubility

greater than or equal to 100 mg/mL at 73° F (NTP, 1992)

Synonyms

3-Hydroxybutyric Acid β-Lactone; β-Hydroxybutyric Acid Lactone; (RS)-β-Butyrolactone; (±)-β-Butyrolactone; (±)-β-Methylpropiolactone; 3-Hydroxybutyric Acid Lactone; 4-Methyl-2-oxetanone; 3-Hydroxybutanoic Acid β-Lactone; DL-β-Butyrolactone; rac-β-Bu

Canonical SMILES

CC1CC(=O)O1

The exact mass of the compound beta-Butyrolactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-butyrolactone (CAS: 3068-88-0), also known as 4-methyloxetan-2-one, is a cyclic ester primarily utilized as a monomer for the ring-opening polymerization (ROP) to produce poly(3-hydroxybutyrate) (PHB). This synthetic route offers a critical alternative to the microbial fermentation processes for producing PHB, a biodegradable and biocompatible thermoplastic. The ability to control polymer architecture and properties through chemical synthesis makes beta-butyrolactone a significant precursor in materials science, particularly for applications in biomedical devices and biodegradable packaging. The polymerization can be initiated by various catalytic systems, including organometallic complexes and organic bases, allowing for the synthesis of PHB with tailored molecular weights and tacticities.

Direct substitution of beta-butyrolactone (a four-membered ring) with its close structural analog, gamma-butyrolactone (GBL, a five-membered ring), is fundamentally unfeasible for the synthesis of polyhydroxybutyrate (PHB). The thermodynamic properties of the two lactones dictate their polymerizability; the high ring strain of beta-butyrolactone facilitates ring-opening polymerization (ROP), whereas the more stable GBL is generally considered non-polymerizable under typical ROP conditions. While GBL can be used as a carbon source in microbial processes to produce P(3HB-co-4HB) copolymers or P(4HB) homopolymers, this is a distinct biochemical conversion, not a direct chemical polymerization pathway. Therefore, for applications requiring the specific PHB structure derived from chemical synthesis, beta-butyrolactone is the essential and non-interchangeable precursor.

Precursor for High Molecular Weight PHB via Controlled Polymerization

The use of specific catalysts with beta-butyrolactone enables the synthesis of high molecular weight poly(3-hydroxybutyrate) (PHB), a critical factor for achieving desirable mechanical properties. For instance, yttrium-based salan catalysts have been shown to produce PHB with a number-average molecular weight (Mn) of up to 290 kg/mol. In contrast, cationic ROP using strong acids like trifluoromethanesulfonic acid typically yields low-molecular-weight PHBs with Mn values below 8,200 g/mol. This demonstrates the importance of selecting an appropriate catalyst system with high-purity beta-butyrolactone to achieve high molecular weights suitable for demanding applications.

Evidence DimensionAchievable Polymer Molecular Weight (Mn)
Target Compound DataUp to 290 kg/mol (with Yttrium-salan catalyst)
Comparator Or BaselineCationic polymerization: <8.2 kg/mol
Quantified DifferenceOver 35-fold higher molecular weight achievable
ConditionsRing-opening polymerization of beta-butyrolactone in toluene.

Higher molecular weight directly correlates with improved mechanical strength and toughness of the final PHB material, making it suitable for applications beyond brittle plastics.

Enabling Controlled Polymerization with Narrow Polydispersity

Beta-butyrolactone is amenable to living ring-opening polymerization, which allows for precise control over the polymer's molecular weight distribution, or polydispersity (PDI). Using a mononuclear zirconium initiator, a well-controlled living polymerization was demonstrated, yielding PHB with narrow PDI values in the range of 1.03–1.07. Similarly, anionic polymerization can produce PHB with a PDI of approximately 1.2. This level of control is superior to many other polymerization systems and is crucial for producing materials with consistent and reproducible properties.

Evidence DimensionPolydispersity Index (Mw/Mn)
Target Compound Data1.03–1.07 (with Zirconium initiator)
Comparator Or BaselineTypical anionic polymerization: ~1.2
Quantified DifferenceAchieves closer to monodisperse polymer chains
ConditionsLiving ring-opening polymerization of beta-butyrolactone.

A low PDI indicates a uniform polymer chain length, which leads to more predictable and consistent material properties such as melting point, crystallinity, and mechanical strength.

Processability Advantage: Synthetic PHB with Improved Thermal Properties over Microbial PHB

Synthetic poly(3-hydroxybutyrate) derived from beta-butyrolactone can offer significant processing advantages over its bacterially-produced counterpart. By controlling the stereochemistry during polymerization, it's possible to produce isotactic PHB with a lower melting temperature (Tm ≈ 140 °C) compared to the higher melting point of brittle, high-crystallinity bacterial PHB (Tm ≈ 178 °C). This wider processing window for the synthetic polymer reduces the risk of thermal degradation during melt processing and allows for easier manufacturing of PHB-based products.

Evidence DimensionMelting Temperature (Tm)
Target Compound DataSynthetic isotactic PHB: ~140 °C
Comparator Or BaselineBacterial PHB: ~178 °C
Quantified Difference38 °C lower melting point
ConditionsComparison of synthetic PHB from isoselective ROP of beta-butyrolactone versus microbially-derived PHB.

A lower melting temperature provides a wider and safer processing window, reducing energy costs and minimizing polymer degradation during manufacturing processes like extrusion and molding.

Production of High-Strength, Biodegradable Medical Implants and Devices

The ability to synthesize high molecular weight PHB with controlled polydispersity makes beta-butyrolactone an ideal precursor for fabricating biodegradable medical devices such as sutures, stents, and scaffolds for tissue engineering. The controlled degradation profile and biocompatibility of high-purity, synthetic PHB are critical for these applications.

Development of Melt-Processable, Bio-based Packaging Films

By leveraging catalysts that produce PHB with a lower melting temperature and reduced brittleness, beta-butyrolactone can be used to create biodegradable films and packaging materials that are more easily processed than their bacterially-derived counterparts. This improved processability is key to cost-effective, large-scale production.

Synthesis of Well-Defined Block Copolymers

The living nature of beta-butyrolactone polymerization allows for the sequential addition of other monomers to create well-defined block copolymers. For example, block copolymers of PHB and polycaprolactone have been synthesized, enabling the creation of novel materials with tunable thermal and mechanical properties for advanced applications.

Physical Description

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992)

XLogP3

0.3

Boiling Point

160 to 163 °F at 29 mm Hg (NTP, 1992)

Flash Point

140 °F (NTP, 1992)

Density

1.0555 at 68 °F (NTP, 1992)

Melting Point

-46.3 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 mm Hg at 108 °F ; 5.5 mm Hg at 124° F; 18.5 mm Hg at 163° F (NTP, 1992)

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3068-88-0
36536-46-6

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

2-Oxetanone, 4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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